molecular formula C6H16ClN3O2S B7451466 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride

3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride

Cat. No.: B7451466
M. Wt: 229.73 g/mol
InChI Key: WLKIVWWCQQNBQJ-UHFFFAOYSA-N
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Description

3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride: is a chemical compound with the molecular formula C6H16ClN3O2S and a molecular weight of 229.72 g/mol . It is typically found as a white crystalline solid and is highly soluble in water . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride typically involves the reaction of N,N-dimethylpyrrolidine with sulfonamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is then purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

    3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide: The non-hydrochloride form of the compound.

    N,N-Dimethylpyrrolidine-1-sulfonamide: Lacks the amino group.

    3-Amino-N,N-dimethylpyrrolidine-1-sulfonic acid: The oxidized form of the compound.

Uniqueness: 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the amino group, dimethylpyrrolidine ring, and sulfonamide moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

3-amino-N,N-dimethylpyrrolidine-1-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O2S.ClH/c1-8(2)12(10,11)9-4-3-6(7)5-9;/h6H,3-5,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKIVWWCQQNBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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